

Application Note: Flow Cytometry Analysis of Immune Cells Treated with Nedizantrep

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Introduction

Nedizantrep is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel recognized as a sensor for a wide range of exogenous and endogenous noxious stimuli, playing a crucial role in pain and inflammation.[2] While extensively studied in the nervous system, recent evidence demonstrates the expression and functional role of TRPA1 in various immune cells, including T cells, B cells, monocytes, macrophages, and natural killer (NK) cells.[3][4][5] As a TRPA1 inhibitor, **Nedizantrep** presents a promising tool for investigating the role of this channel in immune regulation and for potential therapeutic modulation of immune responses in diseases with a neuro-inflammatory component.

This application note provides detailed protocols for the analysis of major immune cell populations treated with **Nedizantrep** using flow cytometry. The described methods enable researchers to perform immunophenotyping of key cell surface markers and quantify intracellular cytokine production to elucidate the effects of **Nedizantrep** on immune cell function.

Principle

The functional modulation of immune cells by **Nedizantrep** is assessed by quantifying changes in cell surface marker expression and intracellular cytokine levels. Peripheral blood



mononuclear cells (PBMCs) are isolated from whole blood and treated with **Nedizantrep**. Following treatment, cells are stained with a panel of fluorescently-labeled antibodies targeting specific cell lineage and activation markers. For intracellular cytokine analysis, cells are stimulated in the presence of a protein transport inhibitor prior to fixation, permeabilization, and staining. Multi-color flow cytometry is then used to identify and quantify different immune cell subsets and their functional state.

Materials and Reagents

- Nedizantrep
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- FACS Tubes (5 mL polystyrene round-bottom tubes)
- · Cell Staining Buffer
- Fc Block
- Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)
- Live/Dead Fixable Viability Dye
- Phorbol 12-myristate 13-acetate (PMA)
- Ionomycin
- Brefeldin A
- Fixation/Permeabilization Buffer



Permeabilization Wash Buffer

Table 1: Recommended Antibody Panel for Immunophenotyping

Target Marker	Fluorochrome	Cell Population
CD3	PerCP-Cy5.5	T Cells
CD4	APC	Helper T Cells
CD8	PE-Cy7	Cytotoxic T Cells
CD19	FITC	B Cells
CD56	PE	NK Cells
CD14	APC-H7	Monocytes
CD69	BV421	Early Activation Marker
CD25	BV510	Activation Marker (Tregs)
IFN-y	AF488	Pro-inflammatory Cytokine
TNF-α	AF647	Pro-inflammatory Cytokine
IL-2	BV605	T Cell Growth Factor
IL-10	BV711	Anti-inflammatory Cytokine

Experimental Protocols

Protocol 1: Preparation and Treatment of PBMCs with Nedizantrep

- Isolate PBMCs from fresh human whole blood using density gradient centrifugation.
- Wash the isolated PBMCs twice with PBS.
- Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10⁶ cells/mL.
- Aliquot 1 mL of the cell suspension into FACS tubes.



- Prepare a stock solution of Nedizantrep in DMSO and further dilute to the desired working concentrations in complete RPMI-1640 medium.
- Add the diluted **Nedizantrep** or vehicle control (DMSO) to the cell suspensions. A typical concentration range for in vitro studies could be 0.1 μ M to 10 μ M.
- Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

Protocol 2: Cell Surface Marker Staining

- After incubation, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
- Wash the cells with 2 mL of Cell Staining Buffer and centrifuge again.
- Resuspend the cell pellet in 100 μL of Cell Staining Buffer.
- Add Fc Block to prevent non-specific antibody binding and incubate for 10 minutes at room temperature.
- Without washing, add the cocktail of fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD14, CD69, CD25) at pre-titrated optimal concentrations.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of Cell Staining Buffer.
- Resuspend the cells in 500 μL of Cell Staining Buffer for flow cytometry analysis.

Protocol 3: Intracellular Cytokine Staining

- Following **Nedizantrep** treatment, add PMA (50 ng/mL) and Ionomycin (1 μg/mL) to the cell cultures for stimulation.
- Add Brefeldin A (10 μg/mL) for the final 4-6 hours of incubation to block cytokine secretion.
- Harvest the cells and perform cell surface staining as described in Protocol 2 (steps 1-7).



- After the final wash of the surface staining, resuspend the cells in 250 μ L of Fixation Buffer and incubate for 20 minutes at room temperature in the dark.
- Wash the cells with 2 mL of Permeabilization Wash Buffer and centrifuge at 500 x g for 5 minutes.
- Resuspend the fixed and permeabilized cells in 100 μL of Permeabilization Wash Buffer containing the cocktail of anti-cytokine antibodies (e.g., IFN-y, TNF-α, IL-2, IL-10).
- Incubate for 30 minutes at room temperature in the dark.
- Wash the cells twice with 2 mL of Permeabilization Wash Buffer.
- Resuspend the cells in 500 μL of Cell Staining Buffer for flow cytometry analysis.

Data Presentation

The following tables present hypothetical data on the effects of **Nedizantrep** on immune cell populations.

Table 2: Effect of Nedizantrep on the Frequency of Major Immune Cell Subsets

Treatment	% CD3+ T Cells	% CD19+ B Cells	% CD56+ NK Cells	% CD14+ Monocytes
Vehicle Control	45.2 ± 3.1	10.5 ± 1.2	12.8 ± 1.5	20.3 ± 2.5
Nedizantrep (1 μM)	44.8 ± 2.9	10.2 ± 1.1	13.1 ± 1.8	20.9 ± 2.8
Nedizantrep (10 μΜ)	45.5 ± 3.5	10.8 ± 1.4	12.5 ± 1.6	21.1 ± 2.6

Table 3: Effect of **Nedizantrep** on T Cell Activation Markers



Treatment	% CD69+ in CD4+ T Cells	% CD25+ in CD4+ T Cells	% CD69+ in CD8+ T Cells
Vehicle Control	25.6 ± 2.8	15.3 ± 1.9	30.1 ± 3.2
Nedizantrep (1 μM)	18.2 ± 2.1	11.5 ± 1.5	22.5 ± 2.5
Nedizantrep (10 μM)	12.4 ± 1.5	8.7 ± 1.1	15.8 ± 1.9**
p < 0.05, ** p < 0.01 compared to vehicle control			

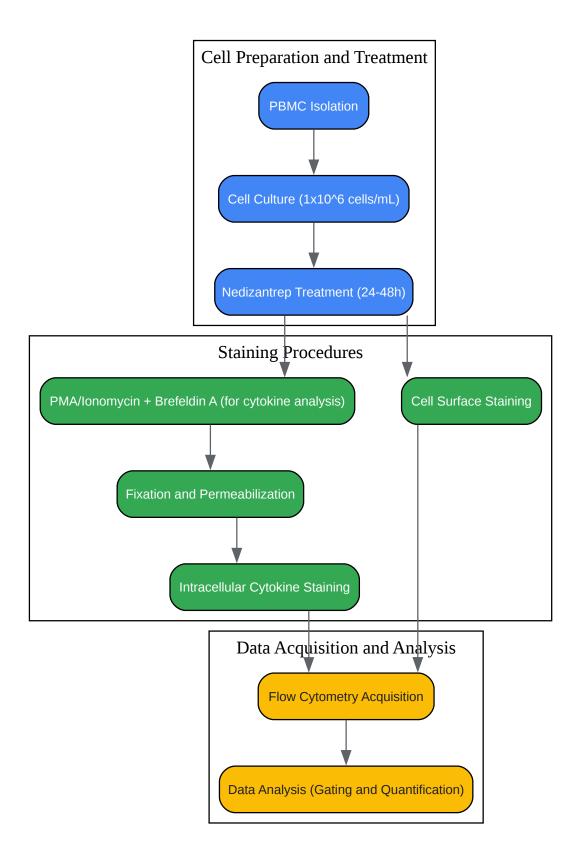
Table 4: Effect of Nedizantrep on Intracellular Cytokine Production in CD4+ T Cells

Treatment	% IFN-y+	% TNF-α+	% IL-2+	% IL-10+
Vehicle Control	15.8 ± 1.7	20.3 ± 2.2	12.1 ± 1.4	5.2 ± 0.8
Nedizantrep (1 μΜ)	10.5 ± 1.2	14.1 ± 1.6	8.5 ± 1.1	5.5 ± 0.9
Nedizantrep (10 μM)	6.2 ± 0.9	8.7 ± 1.1	5.3 ± 0.7**	5.8 ± 1.0
p < 0.05, ** p < 0.01 compared				

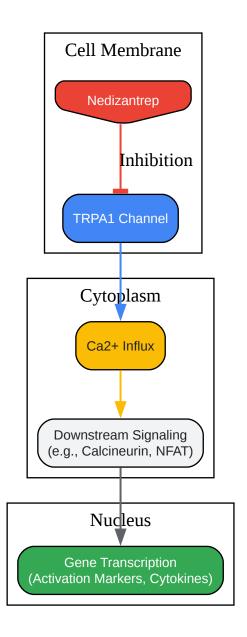
Visualizations

to vehicle control









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